molecular formula C29H29ClN4O7S B2714991 N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide CAS No. 865655-06-7

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No. B2714991
CAS RN: 865655-06-7
M. Wt: 613.08
InChI Key: UJHJYZOLDFTXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a useful research compound. Its molecular formula is C29H29ClN4O7S and its molecular weight is 613.08. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .

Kinase Inhibition

This compound may act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with diseases. N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide could selectively target specific kinases, making it a potential therapeutic agent .

Neurological Disorders

Researchers have explored the compound’s impact on neurological disorders. Its ability to modulate neurotransmitter systems or inhibit specific enzymes involved in neurodegenerative diseases (such as Alzheimer’s or Parkinson’s) warrants further investigation .

Anti-inflammatory Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines or modulate immune responses, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .

Metabolic Disorders

Given its structural features, this compound might impact metabolic pathways. Researchers could explore its effects on glucose metabolism, lipid regulation, or mitochondrial function. Such investigations could lead to potential therapies for metabolic disorders .

Chemical Biology and Target Identification

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can serve as a chemical probe for target identification. Researchers can use it in affinity-based assays to discover novel protein targets or validate existing ones .

Sigma-Aldrich: N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

properties

CAS RN

865655-06-7

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Molecular Formula

C29H29ClN4O7S

Molecular Weight

613.08

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C29H29ClN4O7S/c1-39-22-9-7-19(14-20(22)30)32-26(36)16-34-21-10-12-42-27(21)28(37)33(29(34)38)11-4-2-3-5-25(35)31-15-18-6-8-23-24(13-18)41-17-40-23/h6-10,12-14H,2-5,11,15-17H2,1H3,(H,31,35)(H,32,36)

InChI Key

UJHJYZOLDFTXRG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3)Cl

solubility

not available

Origin of Product

United States

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